molecular formula C27H32O7 B1209472 2,3-Dihydronimbolide

2,3-Dihydronimbolide

Número de catálogo: B1209472
Peso molecular: 468.5 g/mol
Clave InChI: IVORRUXZODBSHC-VDNSKRJHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2,3-Dihydronimbolide, also known as this compound, is a useful research compound. Its molecular formula is C27H32O7 and its molecular weight is 468.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 706728. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What safety protocols are essential for handling 2,3-Dihydronimbolide in laboratory settings?

  • Methodological Answer : Prioritize personal protective equipment (PPE), including gloves, lab coats, and safety goggles. Conduct experiments in fume hoods to minimize inhalation risks. Waste disposal must follow institutional guidelines for hazardous chemicals, with segregation of organic and inorganic residues. Reference safety data sheets (SDS) for specific storage conditions (e.g., temperature, light sensitivity) .

Q. Which analytical techniques are critical for initial structural characterization of this compound?

  • Methodological Answer : Use X-ray crystallography to resolve the 3D molecular structure, referencing atomic coordinates and displacement parameters (e.g., fractional coordinates in Table 2 of crystallographic studies) . Complement with NMR spectroscopy (¹H/¹³C) for functional group identification and high-resolution mass spectrometry (HRMS) for molecular weight validation. Cross-validate spectral data with databases like NIST Chemistry WebBook .

Q. How should researchers design a bioactivity screening assay for this compound?

  • Methodological Answer :

  • Dose-Response Curves : Test a concentration range (e.g., 0.1–100 µM) to determine IC₅₀ values.
  • Controls : Include positive (e.g., known inhibitors) and negative (vehicle-only) controls.
  • Assay Reproducibility : Perform triplicate experiments with independent replicates.
  • Data Visualization : Use clear graphs (e.g., bar charts for IC₅₀ comparisons) adhering to journal guidelines (avoid overcrowding figures with chemical structures) .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental bioactivity data for this compound be resolved?

  • Methodological Answer :

  • Validate Computational Models : Re-run docking simulations using multiple software (e.g., AutoDock, Schrödinger) and compare consensus binding poses.
  • Experimental Cross-Check : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities.
  • Statistical Analysis : Apply ANOVA or t-tests to assess significance between predicted vs. observed activities. Document discrepancies in supplementary materials with mechanistic hypotheses .
    科学指南针-看不懂数据图不会描述实验结果
    00:17

Q. What strategies improve synthesis yield and purity of this compound?

  • Methodological Answer :

  • Optimize Reaction Conditions : Screen solvents (e.g., DMF vs. THF), temperatures, and catalysts (e.g., Pd/C for hydrogenation).
  • Purification : Use column chromatography with gradient elution (hexane/ethyl acetate) followed by recrystallization.
  • Quality Control : Monitor purity via HPLC (>98%) and track by-products using LC-MS. Reference crystallographic purity metrics (e.g., R-factor < 0.05) from validated syntheses .

Q. How can target engagement be validated in mechanistic studies of this compound?

  • Methodological Answer :

  • Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein stability shifts post-treatment.
  • CRISPR/Cas9 Knockout : Compare bioactivity in wild-type vs. gene-edited cell lines.
  • Structural Biology : Co-crystallize this compound with its target protein to identify binding interactions (e.g., hydrogen bonds in active sites, as shown in Table 1 of crystallographic studies) .

Q. Data Analysis & Reporting

Q. What are best practices for presenting crystallographic data of this compound in publications?

  • Methodological Answer :

  • Tables : Include unit cell parameters (a, b, c, V, Z) and refinement statistics (R-factor, wR₂) as in Table 1 of crystallography papers .
  • Figures : Deposit CIF files in public databases (e.g., Cambridge Structural Database) and provide ORTEP diagrams with thermal ellipsoids.
  • Validation : Use checkCIF/PLATON to ensure data integrity and address alerts in the manuscript .

Q. How should researchers address batch-to-batch variability in bioactivity studies?

  • Methodological Answer :

  • Standardize Synthesis : Document reaction conditions (e.g., solvent, time) for each batch.
  • Bioactivity Normalization : Express results as a percentage of positive control response.
  • Statistical Tools : Use principal component analysis (PCA) to identify outliers linked to purity variations .

Propiedades

Fórmula molecular

C27H32O7

Peso molecular

468.5 g/mol

Nombre IUPAC

methyl 2-[(1R,2S,6R,9R,10S,11R,15R,18R)-6-(furan-3-yl)-7,9,11,15-tetramethyl-12,16-dioxo-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-10-yl]acetate

InChI

InChI=1S/C27H32O7/c1-13-15(14-7-9-32-12-14)10-16-20(13)27(4)17(11-19(29)31-5)26(3)18(28)6-8-25(2)22(26)21(23(27)33-16)34-24(25)30/h7,9,12,15-17,21-23H,6,8,10-11H2,1-5H3/t15-,16?,17-,21-,22+,23-,25-,26+,27-/m1/s1

Clave InChI

IVORRUXZODBSHC-VDNSKRJHSA-N

SMILES isomérico

CC1=C2C(C[C@H]1C3=COC=C3)O[C@H]4[C@@]2([C@@H]([C@@]5([C@H]6[C@H]4OC(=O)[C@@]6(CCC5=O)C)C)CC(=O)OC)C

SMILES canónico

CC1=C2C(CC1C3=COC=C3)OC4C2(C(C5(C6C4OC(=O)C6(CCC5=O)C)C)CC(=O)OC)C

Sinónimos

2,3-dihydronimbolide
nimbolide, 2,3-dihydro-

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.